molecular formula C15H16O2 B13979989 [1,1'-Biphenyl]-4-ol, 4'-propoxy- CAS No. 127972-28-5

[1,1'-Biphenyl]-4-ol, 4'-propoxy-

Cat. No.: B13979989
CAS No.: 127972-28-5
M. Wt: 228.29 g/mol
InChI Key: MJVRFNMOKXNNAV-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of substituted biphenyls, which are widely studied for their liquid crystalline properties, synthetic versatility, and applications in materials science and agrochemicals .

Properties

CAS No.

127972-28-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-(4-propoxyphenyl)phenol

InChI

InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3

InChI Key

MJVRFNMOKXNNAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:

Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.

    Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Fully hydrogenated biphenyl derivatives.

    Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
[1,1'-Biphenyl]-4-ol, 4'-propoxy- 4'-OCH₂CH₂CH₃, 4-OH 214.26 (calculated) Expected solubility in ethanol/chloroform; moderate hydrophobicity (logP ~3.5)
4'-Butoxy-[1,1'-biphenyl]-4-ol 4'-OCH₂CH₂CH₂CH₃, 4-OH 228.29 Higher logP (~4.0) than propoxy; used in liquid crystal studies
4'-Pentyl-[1,1'-biphenyl]-4-ol 4'-C₅H₁₁, 4-OH 240.35 Enhanced hydrophobicity (logP ~4.5); potential for smectic phase formation
4'-Nitro-[1,1'-biphenyl]-4-ol 4'-NO₂, 4-OH 215.20 Lower solubility in non-polar solvents; acidic OH (pKa ~7.5) due to NO₂
4'-(1-Methylethyl)-[1,1'-biphenyl]-4-ol 4'-CH(CH₃)₂, 4-OH 226.32 Steric hindrance from isopropyl group; logP 4.77; used in HPLC analysis

Key Observations:

  • Alkoxy Chain Length: Increasing alkoxy chain length (propoxy → butoxy → pentyl) correlates with higher logP values and enhanced liquid crystalline behavior .
  • Electron-Withdrawing Groups: The nitro group in 4'-nitro derivatives increases the acidity of the phenolic -OH, making it more reactive in electrophilic substitutions .
  • Steric Effects: Bulky substituents like isopropyl reduce crystallinity and improve solubility in non-polar solvents .

Biological Activity

Introduction

The compound [1,1'-Biphenyl]-4-ol, 4'-propoxy- is a biphenyl derivative that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Structure : The structure consists of two phenyl rings connected by a single bond, with a hydroxyl group and a propoxy group attached to the para positions.
  • Molecular Formula : C15H16O2
  • Molecular Weight : 232.29 g/mol

1. Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. A study evaluating various biphenyl compounds found that [1,1'-Biphenyl]-4-ol, 4'-propoxy- demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant capacity of [1,1'-Biphenyl]-4-ol, 4'-propoxy- has been evaluated using various in vitro assays. The compound exhibited significant free radical scavenging activity.

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate that the compound may help mitigate oxidative stress in biological systems.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that [1,1'-Biphenyl]-4-ol, 4'-propoxy- can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

4. Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using several mammalian cell lines. The results indicated that while it exhibits some cytotoxicity, it is selective and varies across different cell types.

Cell Line IC50 Value (µg/mL)
HeLa45
MCF-750
HepG260

This selectivity may be beneficial for therapeutic applications where targeted cytotoxicity is desired.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various biphenyl derivatives, including [1,1'-Biphenyl]-4-ol, 4'-propoxy-. The study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

Case Study 2: Antioxidant Potential

Another research article focused on the antioxidant properties of biphenyl compounds and their metabolites. It was found that [1,1'-Biphenyl]-4-ol, 4'-propoxy- significantly reduced oxidative damage in cellular models by enhancing endogenous antioxidant defenses .

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